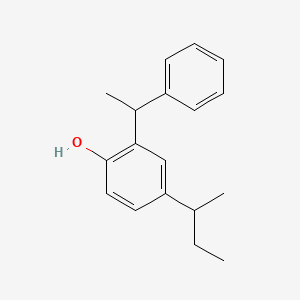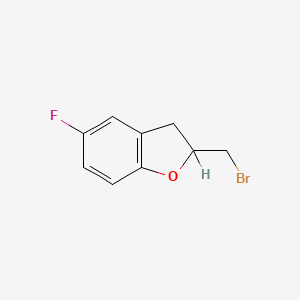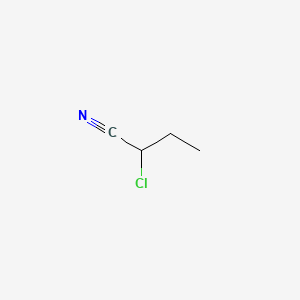
2-Chlorobutyronitrile
説明
2-Chlorobutyronitrile is a chemical compound utilized in various organic synthesis processes. The research on this compound spans from its synthesis methods to the investigation of its chemical and physical properties. It serves as a precursor or an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
2-Chlorobutyronitrile can be synthesized through different chemical pathways. One notable method involves the reaction of 2-(2-azahetaryl)-3-oxo-4-chlorobutyronitriles with substituted benzaldehyde hydrazones, leading to the formation of 4-arylideneamino-2-(1-R-benzimidazol-2-yl)-3-oxobutyronitriles. This process highlights the compound's utility in generating nitrogen-containing heterocycles (Volovenko, Y., Tverdokhlebov, A. V., & Volovnenko, T., 2001).
Molecular Structure Analysis
The molecular structure of 2-Chlorobutyronitrile and its derivatives can be elucidated using various spectroscopic techniques. Studies have shown that its structure is pivotal in determining its reactivity and interaction with other chemical entities. The compound's molecular structure underpins its role in synthesis reactions, where it often acts as a key intermediate.
Chemical Reactions and Properties
2-Chlorobutyronitrile undergoes various chemical reactions, illustrating its versatility in organic synthesis. For example, its reaction with secondary aliphatic amines leads to the formation of 4-dialkylamino-2-(4-arylthiazol-2-yl)-3-oxobutyronitriles, showcasing its reactivity towards nucleophiles and potential in synthesizing nitrogen-rich compounds (Volovenko, Y., Volovnenko, T., & Tverdokhlebov, A. V., 2001).
科学的研究の応用
Synthesis of Pyrrol-3-ones
2-Chlorobutyronitrile is used in the synthesis of pyrrol-3-ones, which are structurally related to known antiischemic drugs. This process involves nucleophilic substitution reactions and intramolecular additions, highlighting its potential in pharmaceutical chemistry (Volovenko et al., 2001).
Biosynthesis of Organic Compounds
It is involved in the biosynthesis of 2-oxo-3-methylvalerate in Chlorobium vibrioforme. The study of such biosynthetic pathways can enhance our understanding of organic chemistry and microbiology (Nesbakken et al., 1988).
Formation of 3-Oxobutyronitriles
2-Chlorobutyronitrile reacts with substituted benzaldehyde hydrazones to form 3-oxobutyronitriles, showcasing its versatility in creating complex organic compounds (Volovenko et al., 2001).
Catalytic Dehydrogenation
It is used in the catalytic dehydrogenation of pyrrolines, which is crucial in the synthesis of certain pharmaceuticals and fine chemicals (Figueira et al., 2015).
Cyclopropane Formation
This chemical plays a role in the base-induced cyclization of derivatives, which is useful for creating precursors of asymmetric amino acids, relevant in the field of medicinal chemistry (Paugam et al., 2000).
Nitrification Inhibition Studies
2-Chlorobutyronitrile derivatives are used in studies related to nitrification inhibition, which is significant in agricultural chemistry and environmental science (Srivastava et al., 2016).
Analysis of Molecular Structure
Its derivatives are studied for understanding molecular structures and rotational constants in the field of molecular spectroscopy (Avirah et al., 1975).
Bioconversion in Biotechnology
2-Chlorobutyronitrile is involved in the bioconversion of l-threonine to 2-oxobutyrate using Pseudomonas stutzeri, which is important in biotechnology and the production of industrial chemicals (Zhang et al., 2012).
Safety And Hazards
2-Chlorobutyronitrile is moderately toxic. Inhalation causes irritation of the nose and throat. Ingestion causes irritation of the mouth and stomach. Contact with eyes causes irritation. It can penetrate the skin on prolonged contact; only slightly irritating . It is recommended to keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge. Change contaminated clothing. Wash hands after working with the substance .
Relevant Papers
A process for purifying chlorobutyronitrile was discussed in a paper by Edward G. Woods et al .
特性
IUPAC Name |
2-chlorobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN/c1-2-4(5)3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDNWEITCUMXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001035179 | |
| Record name | 2-Chlorobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobutyronitrile | |
CAS RN |
4158-37-6 | |
| Record name | 2-Chlorobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4158-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorobutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004158376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC373957 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



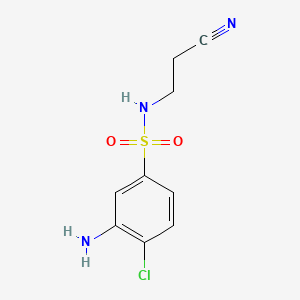
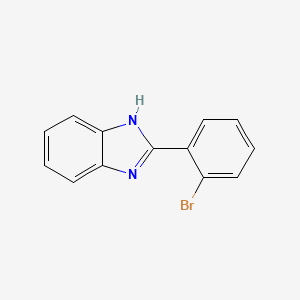
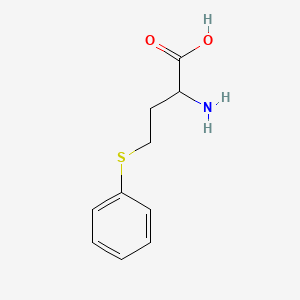
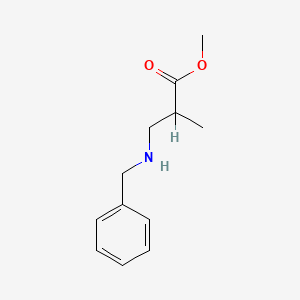
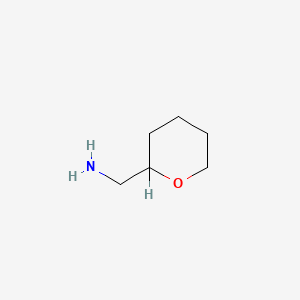
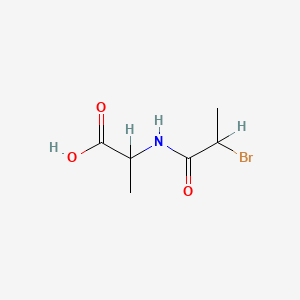
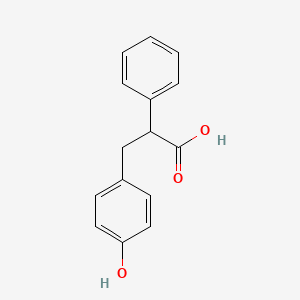
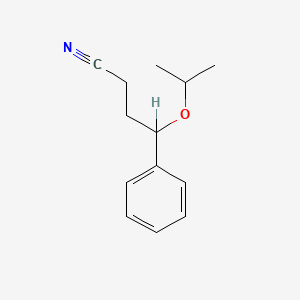
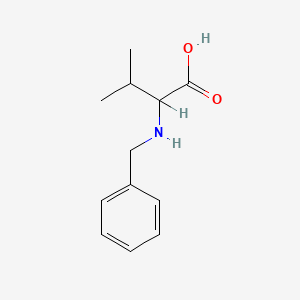
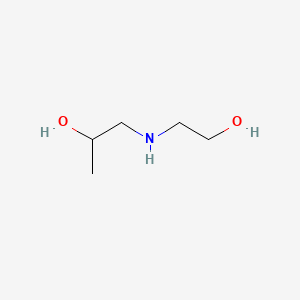
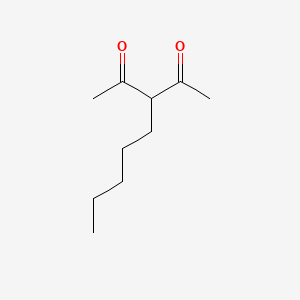
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B1266525.png)
